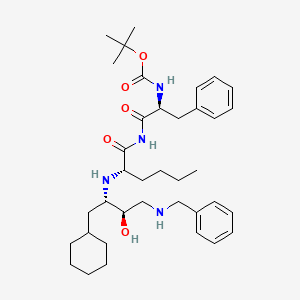

SQ 32056

Description

Properties

CAS No. |

139113-49-8 |

|---|---|

Molecular Formula |

C37H56N4O5 |

Molecular Weight |

636.9 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C37H56N4O5/c1-5-6-22-30(34(43)41-35(44)32(24-28-18-12-8-13-19-28)40-36(45)46-37(2,3)4)39-31(23-27-16-10-7-11-17-27)33(42)26-38-25-29-20-14-9-15-21-29/h8-9,12-15,18-21,27,30-33,38-39,42H,5-7,10-11,16-17,22-26H2,1-4H3,(H,40,45)(H,41,43,44)/t30-,31-,32-,33+/m0/s1 |

InChI Key |

OOCMQNQXJPDAAE-ZWDYZTTJSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)N[C@@H](CC2CCCCC2)[C@@H](CNCC3=CC=CC=C3)O |

Canonical SMILES |

CCCCC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)NC(CC2CCCCC2)C(CNCC3=CC=CC=C3)O |

Appearance |

Solid powder |

Other CAS No. |

139113-49-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SQ 32056; SQ-32056; SQ32056; SQ 32,056; SQ-32,056; SQ32,056; |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of SQ 32056: A Technical Guide

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals on the Mechanism of Action of the Cathepsin E Inhibitor, SQ 32056.

This technical guide delineates the mechanism of action of this compound, a potent inhibitor of the aspartic protease, cathepsin E. The primary function of this compound revolves around its ability to interfere with the renin-angiotensin-aldosterone system (RAAS), specifically by hindering the conversion of big endothelin-1 (big ET-1) to the highly vasoactive peptide, endothelin-1 (ET-1). This document provides a comprehensive overview of the experimental evidence, quantitative data, and relevant biological pathways associated with this compound.

Core Mechanism: Inhibition of Cathepsin E

This compound functions as a potent inhibitor of cathepsin E, an aspartic protease.[1] Cathepsin E has been identified as an enzyme capable of specifically cleaving the Trp21-Val22 bond of big endothelin-1, a precursor peptide, to generate the potent vasoconstrictor, endothelin-1.[1][2] The inhibitory action of this compound on cathepsin E forms the basis of its pharmacological effects.

Quantitative Data

The following table summarizes the available quantitative data for this compound and a structurally related compound, SQ 32602, which was investigated in the same seminal study. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.

| Compound | Target | IC50 (nM) | Species | Notes |

| This compound | Cathepsin E | Potent | Rat | The precise IC50 value is not publicly available in the abstract of the primary study, but it is described as a "potent" inhibitor. At 3 mg/kg (i.v.), it blocked the big ET-1 pressor response.[1] |

| SQ 32602 | Cathepsin E | 88 | Rat | A related novel cathepsin E inhibitor studied alongside this compound. |

Signaling Pathways

The signaling pathway affected by this compound involves the generation of endothelin-1 and its subsequent effect on vascular tone. The following diagram illustrates this pathway and the inhibitory action of this compound.

Experimental Protocols

The following provides a generalized methodology for a cathepsin E inhibition assay, based on commercially available kits and common laboratory practices, to assess the inhibitory potential of compounds like this compound. The specific protocol used in the original studies of this compound is not publicly available in detail.

In Vitro Cathepsin E Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified cathepsin E.

Materials:

-

Purified human or rat Cathepsin E

-

Cathepsin E fluorogenic substrate (e.g., (Z-FR)2-R110)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5, 0.1% Triton X-100)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Pepstatin A)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~490/520 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and create a serial dilution series to test a range of concentrations.

-

Dilute the purified cathepsin E enzyme to the desired working concentration in the assay buffer.

-

Prepare the fluorogenic substrate at a working concentration as recommended by the manufacturer.

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add the test compound at various concentrations. Include wells for a "no inhibitor" control and a "positive control" inhibitor.

-

Add the diluted cathepsin E enzyme solution to all wells except for a "no enzyme" blank.

-

Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately begin monitoring the fluorescence intensity at regular intervals for a set duration (e.g., 30-60 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each well.

-

Subtract the rate of the "no enzyme" blank from all other readings.

-

Normalize the data by setting the "no inhibitor" control as 100% enzyme activity.

-

Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic regression).

-

Conclusion

This compound is a potent inhibitor of cathepsin E, an enzyme involved in the conversion of big endothelin-1 to the active vasoconstrictor, endothelin-1. While its in-vivo effects suggest a more complex pharmacological profile, its core mechanism of action provides a valuable tool for researchers studying the renin-angiotensin-aldosterone system and the role of cathepsin E in cardiovascular physiology. Further research is warranted to fully elucidate the complete spectrum of its biological activities and to determine its therapeutic potential.

References

SQ 32056 chemical structure and properties

An In-depth Technical Guide to SQ 32056: A Cathepsin E Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a known inhibitor of cathepsin E. The information presented is intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Structure and Properties

Further investigation into proprietary or historical chemical libraries from its developing institution would be necessary to ascertain its definitive structure. The Chemical Abstracts Service (CAS) number 139113-49-8 has been assigned to this compound.[3]

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Source |

| Molecular Target | Cathepsin E | [1][2][3][4][5] |

| Reported Biological Activity | Blocks the pressor response to endothelin | [2][5] |

| CAS Number | 139113-49-8 | [3] |

Note: Quantitative data such as molecular weight, logP, and IC50 values are not available in the public domain and would require access to the primary scientific literature or internal documentation where this compound was first synthesized and characterized.

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of cathepsin E, an aspartic protease. The inhibition of this enzyme by this compound has been observed to block the pressor response induced by endothelin.[2][5] Endothelins are potent vasoconstrictor peptides, and their signaling is crucial in the regulation of blood pressure. The pathway illustrates how this compound might intervene in this process.

Caption: Proposed signaling pathway of this compound in blocking endothelin-mediated vasoconstriction.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available. The following represents a generalized workflow that would be typically employed in the characterization of a novel enzyme inhibitor like this compound.

3.1. General Workflow for Characterizing an Enzyme Inhibitor

Caption: A generalized experimental workflow for the characterization of a novel enzyme inhibitor.

3.2. Hypothetical In Vitro Cathepsin E Inhibition Assay

-

Objective: To determine the inhibitory potency of this compound against human recombinant cathepsin E.

-

Materials:

-

Human recombinant cathepsin E

-

Fluorogenic cathepsin E substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of cathepsin E to each well of the microplate.

-

Add the serially diluted this compound to the wells and incubate for a pre-determined time at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound is a documented inhibitor of cathepsin E with potential applications in cardiovascular research due to its ability to block the endothelin-mediated pressor response. While detailed public information regarding its chemical structure and experimental protocols is scarce, this guide provides a foundational understanding based on available data. Further research and access to primary literature are necessary for a more in-depth exploration of this compound's therapeutic potential.

References

The Discovery and Synthesis of SQ 29,548: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial working name: SQ 32056 (Presumed Typographical Error)

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of SQ 29,548, a potent and selective thromboxane A2 (TXA2) receptor antagonist. Initially referenced as this compound, extensive research has clarified the correct designation to be SQ 29,548. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Discovery

SQ 29,548, chemically known as [1S-[1α,2β(5Z),3β,4α]]-7-[3-[[2-[(phenylamino)carbonyl]hydrazino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, emerged from a research program at Bristol-Myers Squibb aimed at identifying stable, selective, and potent antagonists of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. The discovery was part of a broader investigation into a series of 7-oxabicyclo[2.2.1]heptane derivatives as mimics of the natural TP receptor agonist, thromboxane A2. Structure-activity relationship (SAR) studies on these analogs revealed that specific stereochemistry and substitutions on the bicyclic core and its side chains were crucial for potent and selective antagonism. These investigations led to the identification of SQ 29,548 as a lead candidate with a favorable pharmacological profile.

Synthesis

The synthesis of the radiolabeled version, [3H]SQ 29,548, has been reported and is crucial for receptor binding assays.

Biological Activity and Pharmacological Profile

SQ 29,548 is a highly potent and selective competitive antagonist of the TP receptor. Its biological activity has been extensively characterized in a variety of in vitro and in vivo models.

Data Presentation

The following tables summarize the key quantitative data for SQ 29,548's biological activity.

Table 1: Receptor Binding Affinity of SQ 29,548

| Parameter | Species | Tissue/System | Value (nM) | Reference |

| Ki | Human | Recombinant TP Receptor | 4.1 | [1] |

| Kd | Human | Platelet Membranes | 4.5 - 11.3 | [2] |

| Kd | Human | Purified Platelet TP Receptor | 4 | [3] |

| Kd | Human | Solubilized Platelet TP Receptors | 39.7 | [4] |

Table 2: In Vitro Functional Activity of SQ 29,548

| Assay | Species | Agonist | IC50 (µM) | KB (nM) | pA2 | Reference |

| Platelet Aggregation | Human | U-46619 | 0.06 | [1] | ||

| Tracheal Smooth Muscle Contraction | Guinea Pig | U-46619 | 0.5 - 1.7 | [1] | ||

| Arterial Smooth Muscle Contraction | Rat, Guinea Pig | U-46619 | 0.5 - 1.7 | [1] | ||

| Venous Smooth Muscle Contraction | Rat, Guinea Pig | U-46619 | 0.5 - 1.7 | [1] | ||

| Aortic Smooth Muscle Contraction | Rat | 9,11-azo PGH2 | 8.4 | [5] | ||

| Tracheal Smooth Muscle Contraction | Guinea Pig | 9,11-azo PGH2 | 7.8 | [5] | ||

| Tracheal Smooth Muscle Contraction | Guinea Pig | 11,9-epoxymethano PGH2 | 9.1 | [5] |

Mechanism of Action and Signaling Pathways

SQ 29,548 exerts its pharmacological effects by competitively blocking the binding of thromboxane A2 and other TP receptor agonists, thereby inhibiting their downstream signaling pathways. Activation of the TP receptor, a G-protein coupled receptor (GPCR), typically leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to cellular responses such as platelet aggregation and smooth muscle contraction.

Recent studies have also implicated TP receptor activation in inflammatory responses. SQ 29,548 has been shown to suppress the lipopolysaccharide (LPS)-induced release of inflammatory cytokines in microglia by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Figure 1: Mechanism of action of SQ 29,548 in inhibiting TP receptor signaling.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of SQ 29,548.

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of SQ 29,548 on agonist-induced platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP from red and white blood cells.

-

The supernatant PRP is carefully collected.

-

-

Aggregation Measurement:

-

Platelet aggregation is measured using a light transmission aggregometer.

-

A baseline light transmission is established with PRP. Platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at a higher speed, is used as a reference for 100% aggregation.

-

PRP is pre-incubated with various concentrations of SQ 29,548 or vehicle control.

-

A platelet agonist, such as U-46619 or arachidonic acid, is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis:

-

The maximum aggregation percentage is determined for each concentration of SQ 29,548.

-

The IC50 value, the concentration of SQ 29,548 that inhibits 50% of the maximal aggregation response, is calculated.

-

Figure 2: Workflow for the platelet aggregation assay.

Smooth Muscle Contraction Assay

Objective: To evaluate the antagonistic effect of SQ 29,548 on agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation:

-

Smooth muscle tissues, such as guinea pig trachea or rat aorta, are isolated and cut into rings or strips.

-

The tissues are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2 / 5% CO2).

-

-

Contraction Measurement:

-

The tissues are connected to an isometric force transducer to record changes in tension.

-

After an equilibration period, the tissues are pre-incubated with various concentrations of SQ 29,548 or vehicle control.

-

A contractile agonist, such as U-46619, is added in a cumulative concentration-response manner.

-

The contractile force is recorded for each agonist concentration.

-

-

Data Analysis:

-

Concentration-response curves for the agonist are constructed in the absence and presence of different concentrations of SQ 29,548.

-

The data is analyzed using a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. The KB (dissociation constant) can be calculated from the pA2 value.

-

Figure 3: Workflow for the smooth muscle contraction assay.

Conclusion

SQ 29,548 is a well-characterized and highly valuable pharmacological tool for studying the roles of the thromboxane A2 receptor in various physiological and pathophysiological processes. Its high potency and selectivity have made it a standard antagonist in the field. This technical guide provides a comprehensive summary of its discovery, biological activity, and the experimental methods used for its characterization, serving as a valuable resource for researchers in pharmacology and drug development.

References

- 1. Interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles. Highly potent, selective, and long-acting thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Targets and Pathways of SQ 32056 (Carbofuran)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the biological interactions of SQ 32056, an analytical standard of the broad-spectrum carbamate pesticide, Carbofuran. The primary biological target of Carbofuran is acetylcholinesterase (AChE), a critical enzyme in the nervous system. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity. Beyond its primary mode of action, Carbofuran has been shown to modulate other significant cellular signaling pathways, including the Nrf2 and TGF-β pathways, and exhibits endocrine-disrupting properties. This guide details these biological interactions, presents quantitative data on its activity, and provides established experimental protocols for its study.

Introduction to this compound (Carbofuran)

This compound is a product identifier for the PESTANAL® analytical standard of Carbofuran. Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate) is a systemic insecticide and nematicide that has been widely used in agriculture.[1] Its high toxicity to vertebrates, including humans, has led to restrictions on its use in many countries.[1] The toxic effects of Carbofuran are primarily due to its potent inhibition of acetylcholinesterase.[1][2]

Primary Biological Target: Acetylcholinesterase (AChE)

Mechanism of Action

Carbofuran acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[1][2] By binding to the active site of AChE, Carbofuran prevents the breakdown of ACh. The accumulation of ACh leads to continuous stimulation of cholinergic receptors, resulting in a state of hypercholinergic activity and subsequent neurotoxicity.[1] The clinical signs of Carbofuran poisoning are characteristic of acetylcholinesterase inhibition and can include salivation, lacrimation, urination, defecation (SLUD), muscle tremors, convulsions, and ultimately, respiratory failure.[3]

Quantitative Data: Inhibition of Acetylcholinesterase

The inhibitory potency of Carbofuran on acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50).

| Compound | Enzyme Source | IC50 | Reference |

| Carbofuran | Rat Brain AChE | 3.3 x 10⁻⁸ M | [2] |

Signaling Pathway Diagram: Acetylcholinesterase Inhibition

Caption: Inhibition of Acetylcholinesterase by Carbofuran in the synaptic cleft.

Secondary Biological Targets and Pathways

Nrf2 Signaling Pathway

Carbofuran exposure has been shown to affect the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[4][5] Studies in zebrafish have indicated that the duration of Carbofuran exposure can have differential effects on Nrf2 signaling. Short-term exposure may activate the Nrf2 pathway, likely as a response to increased reactive oxygen species (ROS) generation.[4] Conversely, prolonged exposure can lead to the suppression of Nrf2 signaling.[4]

Caption: Modulation of the Nrf2 antioxidant response pathway by Carbofuran.

TGF-β Signaling Pathway

Chronic exposure to Carbofuran has been observed to alter the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is crucial for regulating numerous cellular processes, including cell growth, differentiation, and apoptosis. Carbofuran exposure can lead to an increase in TGF-β signaling, which in turn can reduce neural stem cell proliferation and impair neuronal differentiation.

Caption: Upregulation of the TGF-β signaling pathway by Carbofuran.

Endocrine Disruption

Acute exposure to Carbofuran can cause transient but significant endocrine disruption.[6][7][8] In male rats, Carbofuran has been shown to cause a dramatic increase in progesterone, cortisol, and estradiol levels, while significantly decreasing testosterone levels.[6][7][8] These hormonal alterations suggest that repeated exposure to Carbofuran could lead to serious reproductive problems.[6][7][8]

Quantitative Toxicity Data

The acute toxicity of Carbofuran is well-documented across various species.

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 8-14 mg/kg | [1] |

| Dog | Oral | 19 mg/kg | [1] |

| Rabbit | Dermal | 10,200 mg/kg | [6] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

-

Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in approximately 900 mL of deionized water. Adjust pH to 8.0 with 1 M HCl and bring the final volume to 1 L.

-

AChE Solution (0.1 U/mL): Prepare a stock solution of 1000 U/mL AChE in Tris-HCl buffer. Immediately before use, dilute to 0.1 U/mL in Tris-HCl buffer.

-

Acetylthiocholine Iodide (ATCI) Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare fresh.

-

DTNB Solution (3 mM): Dissolve 1.189 mg of DTNB in 1 mL of Tris-HCl buffer.

-

Carbofuran (this compound) Stock Solution (10 mM): Dissolve 2.212 mg of Carbofuran in 1 mL of DMSO. Prepare serial dilutions in Tris-HCl buffer for the assay.

-

Plate Setup: Add reagents to wells as described in the table below.

Well Type Reagent Volume (µL) Blank Tris-HCl Buffer 140 DTNB Solution 20 ATCI Solution 20 Control Tris-HCl Buffer 120 DTNB Solution 20 AChE Solution 20 ATCI Solution 20 Inhibitor Carbofuran Working Solution 120 DTNB Solution 20 AChE Solution 20 | | ATCI Solution | 20 |

-

Pre-incubation: Add Tris-HCl buffer, DTNB, AChE solution (for control and inhibitor wells), and Carbofuran working solutions to the respective wells. Incubate at room temperature for 15 minutes.

-

Reaction Initiation: Add ATCI solution to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10 minutes.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of AChE inhibition is calculated as follows: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

Caption: Workflow for the acetylcholinesterase inhibition assay.

Western Blot Analysis of TGF-β Signaling Pathway

This protocol outlines the general steps for assessing the activation of the TGF-β signaling pathway by examining the phosphorylation of SMAD proteins.

-

Culture cells to the desired confluency and treat with Carbofuran for the specified time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-SMAD2/3, anti-total-SMAD2/3) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This protocol describes the measurement of mRNA levels of Nrf2 target genes (e.g., gst_p1, HO-1) in response to Carbofuran treatment.

-

Treat cells with Carbofuran for the desired duration.

-

Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol, RNeasy).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound (Carbofuran) is a potent neurotoxic agent primarily targeting acetylcholinesterase. Its well-characterized mechanism of action and quantifiable inhibitory effects make it a subject of significant toxicological interest. Furthermore, its interactions with the Nrf2 and TGF-β signaling pathways, as well as its endocrine-disrupting capabilities, highlight the broader cellular impact of this compound. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted biological effects of Carbofuran. A thorough understanding of these interactions is crucial for assessing its environmental and health risks and for the development of potential therapeutic interventions in cases of exposure.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 4. Differential Yet Integral Contributions of Nrf1 and Nrf2 in the Human HepG2 Cells on Antioxidant Cytoprotective Response against Tert-Butylhydroquinone as a Pro-Oxidative Stressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. osha.gov [osha.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vivo Efficacy of SQ 32056 in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vivo efficacy of SQ 32056, a known cathepsin E inhibitor, based on available preclinical research. The primary focus of the documented studies was to investigate its potential role as an endothelin-converting enzyme (ECE) inhibitor.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies involving this compound.

| Compound | Animal Model | Dosage | Route of Administration | Key Finding |

| This compound | Conscious Rats | 3 mg/kg | Intravenous (i.v.) | Blocked the pressor response to both big endothelin-1 (big ET-1) and endothelin-1 (ET-1).[1] |

Experimental Protocols

The primary in vivo study conducted to evaluate the efficacy of this compound involved a pressor challenge in conscious rats. The objective was to determine if this compound, a potent cathepsin E inhibitor, could block the hypertensive effects of big endothelin-1 (big ET-1), suggesting its role as an endothelin-converting enzyme (ECE).[1]

Animal Model:

Drug Administration:

-

Inhibitor: this compound was administered intravenously at a dose of 3 mg/kg.[1]

-

Pressor Agents: Big endothelin-1 (big ET-1) and endothelin-1 (ET-1) were used to induce a pressor response (an increase in blood pressure).[1]

Experimental Procedure:

-

Conscious rats were administered with this compound.

-

Following the administration of the inhibitor, the animals were challenged with big ET-1 to observe the effect on the pressor response.[1]

-

A separate experiment was conducted where the pressor response to a direct challenge with ET-1 was measured after the administration of this compound.[1]

-

Blood pressure was monitored throughout the experiment to quantify the pressor response.[1]

Control:

-

A known ECE inhibitor, phosphoramidon, was used as a positive control to specifically inhibit the pressor response to big ET-1.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and the experimental workflow for the in vivo evaluation of this compound.

Conclusion

The in vivo evaluation of this compound in a conscious rat model demonstrated that while it could inhibit the pressor response induced by big ET-1, it was not specific, as it also blocked the response to ET-1.[1] This finding led the researchers to conclude that cathepsin E is likely not the physiologically relevant endothelin-converting enzyme.[1] Further research would be necessary to explore other potential in vivo applications of this compound as a cathepsin E inhibitor.

References

An In-depth Technical Guide on the Core Safety and Toxicity Profile of SQ 32056

Disclaimer: Information regarding the specific compound SQ 32056 is scarce in publicly available scientific literature. This guide provides a comprehensive overview based on its known mechanisms of action as a cathepsin E inhibitor and an antagonist of the endothelin pressor response. The safety and toxicity data presented are generalized from related compounds and should be interpreted with caution.

Introduction

This compound is identified as a potent inhibitor of cathepsin E, an aspartic protease, and has been observed to block the vasoconstrictive effects of endothelin. Its dual mechanism of action suggests potential therapeutic applications in cardiovascular diseases and other conditions where these pathways are dysregulated. This document aims to provide a technical overview of the potential safety and toxicity profile of this compound, targeted at researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, this guide synthesizes information from broader knowledge of cathepsin E inhibitors and endothelin pathway modulators.

Core Mechanism of Action

This compound is known to interact with two key biological pathways:

-

Inhibition of Cathepsin E: Cathepsin E is an intracellular aspartic protease primarily found in immune cells and is involved in antigen presentation and protein degradation.

-

Blockade of Endothelin-Mediated Vasoconstriction: Endothelins are potent vasoconstrictor peptides that play a crucial role in blood pressure regulation. This compound's ability to block the pressor response to endothelin suggests it may act as an endothelin receptor antagonist or inhibit the endothelin-converting enzyme (ECE).

Potential Toxicological Profile

Given the absence of specific toxicity data for this compound, this section outlines potential toxicological considerations based on its known targets.

3.1. General Toxicological Considerations for Cathepsin E Inhibitors

Inhibitors of cathepsins, a broad class of proteases, have been investigated for various therapeutic indications. While specific toxicity data for cathepsin E inhibitors are limited, general concerns for protease inhibitors include:

-

Off-target effects: Inhibition of other related proteases could lead to unintended physiological consequences.

-

Immunosuppression: As cathepsin E is involved in immune cell function, its inhibition might compromise the immune response.

-

Gastrointestinal disturbances: Some protease inhibitors are associated with gastrointestinal side effects.

3.2. General Toxicological Considerations for Endothelin Pathway Antagonists

Endothelin receptor antagonists are an established class of drugs. Their known side effects can offer insights into the potential toxicity of compounds like this compound that interfere with this pathway.

| Adverse Event | Potential Mechanism |

| Hepatotoxicity | Drug-induced liver injury is a known risk with some endothelin receptor antagonists, requiring liver function monitoring. |

| Fluid Retention/Edema | Interference with the endothelin system can lead to fluid and electrolyte imbalance. |

| Anemia | A decrease in hemoglobin and hematocrit has been observed with some endothelin receptor antagonists. |

| Teratogenicity | Endothelin receptor antagonists are generally contraindicated in pregnancy due to the risk of birth defects. |

| Hypotension | As a blocker of a potent vasoconstrictor, excessive dosage could lead to a significant drop in blood pressure. |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies that would be employed to assess the safety and toxicity of a novel compound with the characteristics of this compound.

4.1. In Vitro Toxicity Assays

-

Cytotoxicity Assays: To determine the concentration at which this compound becomes toxic to cells, assays such as MTT, LDH, or neutral red uptake would be performed on various cell lines (e.g., hepatocytes, renal cells, cardiomyocytes).

-

hERG Channel Assay: To assess the risk of cardiac arrhythmia, the effect of this compound on the hERG potassium channel would be evaluated using patch-clamp electrophysiology.

-

Ames Test: To evaluate the mutagenic potential of this compound, a bacterial reverse mutation assay would be conducted.

-

In Vitro Micronucleus Test: To assess for chromosomal damage, this test would be performed on a suitable mammalian cell line.

4.2. In Vivo Toxicity Studies

-

Acute Toxicity Study: A single, high-dose study in two rodent species (e.g., rats and mice) would be conducted to determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Repeat-Dose Toxicity Studies: Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) studies in at least two species (one rodent, one non-rodent) would be performed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Safety Pharmacology Studies: These studies would investigate the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Reproductive and Developmental Toxicity Studies: To assess effects on fertility and embryonic development.

Signaling Pathways and Experimental Workflows

5.1. Endothelin Signaling Pathway

The following diagram illustrates the generalized signaling pathway of endothelin-1 (ET-1), which leads to vasoconstriction. This compound is hypothesized to interfere with this pathway.

5.2. General Workflow for Screening a Novel Enzyme Inhibitor

This diagram outlines a typical experimental workflow for the initial screening and characterization of a novel enzyme inhibitor like this compound.

Conclusion

This compound presents an interesting pharmacological profile with its dual action on the cathepsin E and endothelin pathways. However, a significant gap exists in the publicly available literature regarding its specific safety and toxicity. The information provided in this guide is based on the known pharmacology of its targets and should be considered as a preliminary framework for understanding its potential toxicological liabilities. Rigorous preclinical safety and toxicity studies are imperative to fully characterize the risk profile of this compound before any consideration for clinical development. Researchers are strongly encouraged to consult proprietary data or conduct de novo studies to obtain a comprehensive understanding of this compound.

The Emergence of SQ109 Analogs: A Technical Guide to Derivatives of a Promising Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109, a derivative of ethambutol, has emerged as a promising clinical candidate for the treatment of tuberculosis, including multidrug-resistant strains.[1][2] Its novel mechanism of action, primarily targeting the mycobacterial membrane protein Large 3 (MmpL3), has spurred significant interest in the development of analogs and derivatives to enhance its efficacy, broaden its spectrum of activity, and overcome potential resistance.[3][4] This technical guide provides an in-depth overview of the known analogs and derivatives of SQ109, detailing their synthesis, biological activity, and mechanisms of action.

Core Structure of SQ109

SQ109, chemically known as N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine, possesses a unique structure characterized by three key moieties: a bulky adamantyl group, a flexible ethylenediamine linker, and a lipophilic geranyl tail.[2] Structure-activity relationship (SAR) studies have revealed that modifications to each of these components can significantly influence the compound's biological activity.[5][6]

Analogs and Derivatives of SQ109

Research efforts have led to the synthesis of a diverse range of SQ109 analogs. These modifications primarily focus on three areas of the parent molecule:

-

Adamantyl Group Modifications: Substitutions at the C-2 position of the adamantane cage have been extensively explored. Analogs with small alkyl (e.g., methyl, ethyl, propyl, butyl), aryl (e.g., phenyl), and benzyl groups have been synthesized.[1][7]

-

Ethylenediamine Linker Modifications: Variations in the linker region, including methylation and extension, have been investigated to understand its role in target binding and overall compound conformation.[5]

-

Geranyl Tail Modifications: Changes to the lipophilic tail, such as the introduction of different isoprenoid units or its replacement with other lipophilic chains, have been explored to modulate the compound's pharmacokinetic and pharmacodynamic properties.[2][5]

Quantitative Data Summary

The biological activity of SQ109 and its derivatives has been evaluated against a variety of pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for key analogs against Mycobacterium tuberculosis and other organisms.

| Compound | Modification | M. tuberculosis H37Rv MIC (µM)[2] | M. tuberculosis XDR 173 MIC (µM)[2] |

| SQ109 | - | 0.5 - 1 | 0.5 - 1 |

| Analog 12 | Adamantyl C-2 Methyl | 1 - 0.5 | 1 - 0.5 |

| Analog 16 | Extended Alkene Chain | 0.5 - 0.25 | 0.5 - 0.25 |

| Analog 18 | Adamantyl C-2 Phenyl | 2 - 0.5 | 2 - 0.5 |

| Compound | M. smegmatis IC50 (µM)[7] | B. subtilis IC50 (µM)[7] | E. coli IC50 (µM)[7] | P. falciparum IC50 (µM)[8] |

| SQ109 (8a) | - | 16 | 15 | 1.58 |

| 8b (Adamantyl C-2 Methyl) | - | - | - | - |

| 8c (Adamantyl C-2 Ethyl) | - | - | - | - |

| 8d (Adamantyl C-2 n-Propyl) | - | - | 8-10 | - |

| 8e (Adamantyl C-2 n-Butyl) | - | 0.5 - 1.0 | 8-10 | - |

| 8f (Adamantyl C-2 n-Hexyl) | - | 0.5 - 1.0 | 8-10 | - |

| 8g (Adamantyl C-2 Benzyl) | - | - | - | - |

| 8h (Adamantyl C-2 Phenyl) | - | 0.5 - 1.0 | - | - |

Experimental Protocols

Synthesis of SQ109 Analogs (Adamantyl C-2 Modification)

A general method for the synthesis of SQ109 analogs with modifications at the C-2 position of the adamantyl group involves the following steps:[1][9]

-

Synthesis of Geranylamine: Geraniol is converted to geranylamine via a Mitsunobu reaction with phthalimide, followed by hydrazinolysis.

-

Synthesis of Substituted 2-Adamantylamines: The appropriately substituted 2-adamantanone is subjected to reductive amination to yield the corresponding 2-adamantylamine.

-

Coupling Reaction: The synthesized geranylamine is coupled with the substituted 2-adamantylamine derivative, typically via a reductive amination or a related coupling strategy, to yield the final SQ109 analog.

-

Purification: The crude product is purified by column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of SQ109 analogs against Mycobacterium tuberculosis is typically determined using a microdilution method.[10]

-

Bacterial Culture: M. tuberculosis H37Rv is grown in an appropriate liquid medium to mid-log phase.

-

Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of the bacterial culture.

-

Incubation: The microplate is incubated at 37°C for a defined period.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

Inhibition of MmpL3 Transporter

The primary mechanism of action of SQ109 and its analogs is the inhibition of the MmpL3 transporter.[3][4] MmpL3 is an essential protein in mycobacteria responsible for the transport of trehalose monomycolate (TMM), a precursor for mycolic acid synthesis, across the inner membrane.[4] By inhibiting MmpL3, SQ109 disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death.

Caption: Inhibition of the MmpL3 transporter by SQ109 and its analogs.

Immunomodulatory Effects: p38 MAPK Pathway Activation

In addition to its direct bactericidal activity, SQ109 has been shown to possess immunomodulatory properties.[11] It can activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway in macrophages.[7][12] This activation leads to the polarization of macrophages towards a pro-inflammatory M1 phenotype, enhancing the host's immune response against mycobacterial infection.

References

- 1. Synthesis and Testing of Analogs of the Tuberculosis Drug Candidate SQ109 Against Bacteria and Protozoa: Identification of Lead Compounds Against Mycobacterium abscessus and Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of SQ109 analogues as potential anti-tuberculosis candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and testing of analogs of the tuberculosis drug SQ109 against bacteria and protozoa: identification of lead compounds against Mycobacterium abscessus and Malaria - Medicinal Chemistry & Pharmacology [ub.edu]

- 4. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sinobiological.com [sinobiological.com]

- 10. journals.asm.org [journals.asm.org]

- 11. MAPK-p38 Signaling Pathway - Elabscience [elabscience.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SQ 32056 (SR9243)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of SQ 32056, also known as SR9243. This small molecule is a potent and selective inverse agonist of the Liver X Receptor (LXR), demonstrating significant anti-tumor activity by targeting cancer cell metabolism.

Introduction

This compound (SR9243) is a synthetic small molecule that selectively targets and inhibits the Liver X Receptors, LXRα and LXRβ.[1][2][3] LXRs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. In many cancer cells, a metabolic shift known as the "Warburg effect" occurs, characterized by increased aerobic glycolysis and de novo lipogenesis to support rapid proliferation.[2][4] this compound functions as an LXR inverse agonist, suppressing the expression of key genes involved in these metabolic pathways, thereby inducing apoptosis in cancer cells while showing minimal toxicity to non-malignant cells.[2][4]

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound (SR9243) is provided in the table below.

| Property | Value | Reference |

| Alternative Name | SR9243 | [1][2][3][5][6][7][8][9][10] |

| CAS Number | 1613028-81-1 | [1][5][6][10] |

| Molecular Formula | C₃₁H₃₂BrNO₄S₂ | [1][10][11] |

| Molecular Weight | 626.62 g/mol | [1][10][11] |

| Appearance | White to off-white solid powder | [7] |

| Purity | ≥98% (HPLC) | [1][3] |

| Storage (Powder) | Store at -20°C for long-term (months to years) or at 4°C for short-term (days to weeks). Keep dry and protected from light. | [1][8] |

| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. | [6] |

Dissolution and Preparation of Stock Solutions

This compound (SR9243) is readily soluble in dimethyl sulfoxide (DMSO).[1][3][5][6][8][10] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[6]

Protocol for Preparing a 20 mM DMSO Stock Solution:

-

Materials:

-

This compound (SR9243) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Calculate the required mass of this compound (SR9243) using its molecular weight (626.62 g/mol ). For example, to prepare 1 mL of a 20 mM stock solution, you will need 12.53 mg of the compound.

-

Weigh the calculated amount of this compound (SR9243) powder and place it in a sterile vial.

-

Add the appropriate volume of anhydrous DMSO to the vial.

-

Vortex or sonicate the solution until the compound is completely dissolved.[5][7] Gentle warming may also aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C.

-

Experimental Protocols

In Vitro Cell-Based Assays

For in vitro experiments, the DMSO stock solution is further diluted with cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol for Treating Cells in Culture:

-

Thaw a single-use aliquot of the this compound (SR9243) stock solution at room temperature.

-

Prepare a series of intermediate dilutions of the stock solution in cell culture medium.

-

Add the appropriate volume of the diluted compound to the cell culture wells to achieve the final desired concentrations. For example, to achieve a 10 µM final concentration from a 20 mM stock, you would perform a 1:2000 dilution.

-

Include a vehicle control group in your experiment by adding the same final concentration of DMSO to the cell culture medium.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before performing downstream analysis.[12]

Quantitative Data for In Vitro Studies:

| Parameter | Cell Lines | Concentration Range | Reference |

| IC₅₀ (Cell Viability) | Prostate (PC3, DU-145), Colorectal (SW620, HT29), Lung (HOP-62, NCI-H23) | ~15 - 104 nM | [2][5] |

| Effective Concentration | Various cancer cell lines | 1 - 10 µM for mechanism of action studies | [10] |

| Treatment Duration | Colon adenocarcinoma CSCs | 24, 48, 72 hours | [12] |

In Vivo Animal Studies

For in vivo experiments, this compound (SR9243) needs to be formulated in a suitable vehicle for administration.

Protocol for Preparing an In Vivo Formulation:

-

Vehicle Composition: A common vehicle for intraperitoneal (i.p.) injection consists of 10% DMSO, 10% Tween-80, and 80% saline or water.[7] Another option is a suspension in carboxymethylcellulose sodium (CMC-Na).[6]

-

Preparation:

-

Dissolve the required amount of this compound (SR9243) in DMSO first.

-

Add the Tween-80 and mix thoroughly.

-

Gradually add the saline or water while vortexing to form a stable solution or suspension.

-

For CMC-Na formulation, prepare the CMC-Na solution and then add the powdered compound, followed by mixing to create a homogenous suspension.[6]

-

-

Administration: The formulation is typically administered via intraperitoneal (i.p.) injection.

Quantitative Data for In Vivo Studies:

| Animal Model | Dosing Regimen | Administration Route | Reference |

| Mice with tumor xenografts (SW620, DU-145, LLC) | 60 mg/kg, once daily | i.p. | [6][10] |

| Ob/Ob mice on a high-fat diet | 30 mg/kg, once daily | i.p. | [7] |

| Mice with NASH model | Not specified | i.p. | [13] |

Signaling Pathway and Mechanism of Action

This compound (SR9243) exerts its anti-cancer effects by acting as an inverse agonist of the Liver X Receptor (LXR). In cancer cells, LXR activation promotes the expression of genes involved in glycolysis and lipogenesis. By inhibiting LXR, this compound downregulates these metabolic pathways, leading to energy depletion and ultimately apoptosis.

Caption: Mechanism of action of this compound (SR9243).

Experimental Workflow

The following diagram outlines a general workflow for an in vitro experiment using this compound (SR9243).

Caption: General in vitro experimental workflow for this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SR 9243 | LXR-like Receptors | Tocris Bioscience [tocris.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. Liver X receptor inverse agonist SR9243 attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xcessbio.com [xcessbio.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SQ 32056 in Western Blot Analysis

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for the compound designated "SQ 32056," we have been unable to identify a publicly documented chemical entity with this identifier. It is highly probable that "this compound" may be an internal development code, a misnomer, or a compound not yet described in publicly accessible scientific literature. The product number "32056" from a major chemical supplier corresponds to the pesticide Carbofuran, which is unlikely to be the subject of Western blot analysis in a drug development context.

Without a confirmed identity for this compound, it is not possible to provide specific application notes, protocols, or signaling pathway information as requested. The selection of antibodies, the design of experiments, and the interpretation of results in Western blot analysis are entirely dependent on the nature of the compound being studied, its molecular target, and its expected biological effects.

We recommend verifying the compound's name and any associated chemical identifiers (e.g., CAS number, IUPAC name) to ensure accuracy. Should a corrected or alternative name be available, we would be pleased to generate the detailed application notes and protocols as originally requested.

In the interim, we are providing a comprehensive, generalized Western blot protocol that can be adapted for the analysis of protein expression and signaling pathways once the identity and biological target of a compound of interest are known. This protocol outlines the essential steps and considerations for a successful Western blot experiment.

Generalized Western Blot Protocol for Compound Treatment Analysis

This protocol provides a framework for assessing the effects of a test compound on protein expression and phosphorylation status in cell culture.

I. Reagents and Materials

-

Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), antibiotics.

-

Test Compound: Stock solution of the compound of interest (e.g., in DMSO).

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA (Bicinchoninic acid) protein assay kit.

-

SDS-PAGE: Precast or hand-cast polyacrylamide gels, 4x Laemmli sample buffer, SDS-PAGE running buffer.

-

Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer, methanol.

-

Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Specific antibodies targeting the protein(s) of interest (total and phosphorylated forms).

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection: Enhanced chemiluminescence (ECL) substrate.

-

Imaging: Chemiluminescence detection system.

II. Experimental Workflow

The general workflow for a Western blot experiment to analyze the effects of a compound is depicted below.

Caption: General workflow for Western blot analysis of compound effects.

III. Detailed Protocol

A. Cell Culture and Compound Treatment

-

Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Treat cells with the test compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

B. Cell Lysis and Protein Quantification

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay.

C. Sample Preparation for SDS-PAGE

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the normalized protein samples to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

D. SDS-PAGE and Protein Transfer

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

E. Immunoblotting

-

Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

F. Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis on the captured images to quantify the protein band intensities. Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH, β-actin).

IV. Hypothetical Signaling Pathway Analysis

Should "this compound" be identified as an inhibitor of a specific kinase, for example, a hypothetical "Kinase X" in the "Pathway Y," the Western blot analysis would be designed to probe key proteins in this pathway. A diagram of such a hypothetical pathway is presented below.

Caption: Hypothetical signaling pathway modulated by this compound.

In this hypothetical scenario, a Western blot experiment would be designed to measure the levels of total and phosphorylated "Substrate A" following treatment with "this compound." A successful inhibition by the compound would be expected to show a dose-dependent decrease in the levels of "p-Substrate A."

V. Quantitative Data Presentation

The results of the densitometry analysis should be presented in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Hypothetical Densitometry Analysis of Protein Expression

| Treatment Group | Compound Conc. (µM) | p-Substrate A (Normalized Intensity) | Total Substrate A (Normalized Intensity) |

| Vehicle Control | 0 | 1.00 ± 0.05 | 1.02 ± 0.04 |

| This compound | 1 | 0.65 ± 0.03 | 1.01 ± 0.05 |

| This compound | 5 | 0.21 ± 0.02 | 0.98 ± 0.03 |

| This compound | 10 | 0.05 ± 0.01 | 1.03 ± 0.04 |

Data are presented as mean ± standard deviation (n=3). Intensity values are normalized to the vehicle control.

This generalized guide provides the necessary framework for utilizing Western blot analysis in drug development research. Once the specific identity and biological target of "this compound" are clarified, these protocols can be specifically adapted to yield precise and meaningful data.

Application Notes and Protocols for SQ 22536 (Likely SQ 32056) in High-Throughput Screening Assays

A Note on Compound Identification: Initial searches for "SQ 32056" did not yield a known chemical entity. It is highly probable that this is a typographical error and the intended compound is SQ 22536 , a well-characterized adenylyl cyclase inhibitor. These application notes are therefore focused on the use of SQ 22536 in high-throughput screening (HTS) assays.

Introduction

SQ 22536 is a cell-permeable inhibitor of adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting AC, SQ 22536 effectively reduces intracellular cAMP levels, making it a valuable tool for studying signaling pathways regulated by this critical second messenger. High-throughput screening assays designed to identify modulators of adenylyl cyclase activity are crucial in drug discovery for various therapeutic areas, including cardiovascular diseases, neurological disorders, and metabolic syndromes. These application notes provide detailed protocols and data presentation for the use of SQ 22536 as a reference inhibitor in HTS campaigns.

Mechanism of Action

SQ 22536 acts as a non-competitive inhibitor of adenylyl cyclase. This means it does not compete with the substrate (ATP) for the active site of the enzyme. Instead, it is thought to bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity. This inhibition leads to a decrease in the production of cAMP from ATP, thereby downregulating downstream signaling cascades mediated by cAMP-dependent protein kinase A (PKA) and other effectors.

Data Presentation

The following tables summarize key quantitative data for SQ 22536 and provide representative performance metrics for HTS assays targeting adenylyl cyclase.

Table 1: Inhibitory Activity of SQ 22536

| Parameter | Value | Cell Line/System | Notes |

| IC₅₀ | ~1.4 µM | Intact human platelets | Inhibition of PGE₁-stimulated cAMP increase.[1] |

| IC₅₀ | ~5 µM | HEK293 cells | Inhibition of forskolin-induced cAMP-dependent reporter gene. |

| IC₅₀ | ~10 µM | NS-1 cells | Inhibition of forskolin-induced Elk-1 activation.[2] |

| IC₅₀ | ~170 µM | NS-1 cells | Inhibition of 8-Br-cAMP-induced Elk-1 activation, suggesting off-target effects at higher concentrations.[2] |

Table 2: Representative HTS Assay Performance for Adenylyl Cyclase Inhibitor Screening

| Parameter | Typical Value | Assay Type | Notes |

| Z'-Factor | ≥ 0.5 | Luminescence-based cAMP assay | A measure of assay robustness; a value ≥ 0.5 is considered excellent for HTS. |

| Signal to Background (S/B) | > 5 | Fluorescence-based cAMP assay | Indicates the dynamic range of the assay. |

| Coefficient of Variation (%CV) | < 15% | HTRF-based cAMP assay | Represents the variability of the assay signal. |

Experimental Protocols

Below are detailed protocols for representative HTS assays to screen for adenylyl cyclase inhibitors, using SQ 22536 as a control.

Protocol 1: Luminescence-Based cAMP Assay for HTS

This protocol is a representative method for a high-throughput screening campaign to identify inhibitors of adenylyl cyclase using a commercially available luminescence-based cAMP assay kit.

Materials:

-

HEK293 cells stably expressing a Gs-coupled receptor of interest

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin (adenylyl cyclase activator)

-

SQ 22536 (control inhibitor)

-

Test compound library

-

Luminescence-based cAMP assay kit (e.g., cAMP-Glo™ Assay)

-

384-well white, solid-bottom assay plates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Preparation:

-

Culture HEK293 cells to ~80-90% confluency.

-

On the day of the assay, harvest cells and resuspend in assay buffer to a final concentration of 1 x 10⁶ cells/mL.

-

-

Assay Plate Preparation:

-

Using an automated liquid handler, dispense 5 µL of cell suspension into each well of a 384-well plate (5,000 cells/well).

-

-

Compound Addition:

-

Prepare serial dilutions of SQ 22536 (e.g., from 100 µM to 1 nM) in assay buffer to serve as a positive control for inhibition.

-

Prepare the test compound library at the desired screening concentration (e.g., 10 µM).

-

Add 50 nL of compound solutions (including SQ 22536 and vehicle control) to the appropriate wells.

-

-

Stimulation:

-

Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Add 5 µL of the forskolin solution to all wells except for the negative control wells (which receive assay buffer only).

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Prepare the cAMP detection reagents according to the manufacturer's protocol.

-

Add the detection reagents to each well.

-

Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes).

-

-

Data Acquisition:

-

Measure the luminescence signal from each well using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the positive (forskolin alone) and negative (vehicle alone) controls.

-

Calculate the percent inhibition for each test compound.

-

Determine the IC₅₀ value for SQ 22536 by fitting the dose-response data to a four-parameter logistic equation.

-

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF)-Based cAMP Assay

This protocol provides a representative method for an HTRF-based assay, which is another common format for HTS of adenylyl cyclase modulators.

Materials:

-

CHO-K1 cells stably expressing the target Gs-coupled receptor

-

Cell culture medium

-

Stimulation buffer

-

Forskolin

-

SQ 22536

-

Test compound library

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well low-volume white assay plates

-

Automated liquid handling system

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating:

-

The day before the assay, seed CHO-K1 cells into 384-well plates at a density of 5,000 cells per well and incubate overnight.

-

-

Compound and Stimulant Addition:

-

On the day of the assay, remove the culture medium.

-

Add 5 µL of stimulation buffer containing the test compounds or SQ 22536 at various concentrations.

-

Add 5 µL of stimulation buffer containing forskolin (at EC₈₀ concentration) to all wells except the basal control.

-

Incubate at 37°C for 30 minutes.

-

-

Lysis and Detection:

-

Add 5 µL of the HTRF lysis buffer containing cAMP-d2 to each well.

-

Add 5 µL of the HTRF lysis buffer containing the anti-cAMP cryptate to each well.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Normalize the data and calculate percent inhibition.

-

Determine the IC₅₀ for SQ 22536.

-

Visualizations

Adenylyl Cyclase Signaling Pathway

Caption: Adenylyl cyclase signaling pathway and the inhibitory action of SQ 22536.

High-Throughput Screening Workflow for AC Inhibitors

Caption: A generalized workflow for a high-throughput screen to identify adenylyl cyclase inhibitors.

References

Application Notes and Protocols for Immunohistochemistry: SQ 32056

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the use of SQ 32056 in immunohistochemistry (IHC). The information presented here is intended to guide researchers in the successful application of this compound for the detection of target antigens in tissue samples. Due to the absence of specific information in publicly available literature regarding "this compound," this guide will focus on a generalized, yet detailed, IHC protocol that can be adapted for a novel antibody or compound. The provided protocols are based on standard and widely accepted methodologies in the field of immunohistochemistry.

It is critical for the end-user to determine the optimal experimental conditions for their specific application. This includes titrating the concentration of this compound, selecting the appropriate antigen retrieval method, and optimizing incubation times.

Putative Signaling Pathway and Mechanism of Action

As the specific signaling pathway and mechanism of action for this compound are not publicly documented, a hypothetical pathway is presented below for illustrative purposes. This diagram demonstrates how a novel compound like this compound might interact within a cellular signaling cascade, leading to a cellular response. Researchers should replace this with the actual known pathway for this compound.

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

The following sections provide detailed protocols for performing immunohistochemistry using this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Deparaffinization and Rehydration

This initial step is crucial for removing the paraffin wax from the tissue sections and rehydrating them for subsequent antibody penetration.

Table 1: Reagents and Solutions for Deparaffinization and Rehydration

| Reagent | Concentration |

| Xylene | 100% |

| Ethanol | 100%, 95%, 80%, 70% |

| Deionized Water | - |

Protocol:

-

Place slides in a slide rack.

-

Immerse slides in two changes of xylene for 5 minutes each.[1][2]

-

Immerse slides in two changes of 100% ethanol for 3 minutes each.[1]

-

Immerse slides in 95% ethanol for 3 minutes.[1]

-

Immerse slides in 80% ethanol for 3 minutes.[3]

-

Immerse slides in 70% ethanol for 3 minutes.[1]

-

Rinse slides in running deionized water for 5 minutes.[1]

II. Antigen Retrieval

Antigen retrieval is a critical step to unmask the antigenic epitopes that may have been altered by formalin fixation. The choice of method depends on the target antigen and the primary antibody.

Table 2: Antigen Retrieval Buffers

| Buffer | Composition | pH |

| Citrate Buffer | 10 mM Sodium Citrate, 0.05% Tween 20 | 6.0 |

| EDTA Buffer | 1 mM EDTA, 0.05% Tween 20 | 8.0 |

Protocol (Heat-Induced Epitope Retrieval - HIER):

-

Place slides in a staining container filled with the chosen antigen retrieval buffer.

-

Heat the container in a steamer or water bath to 95-100°C for 20-30 minutes.[1][3]

-

Allow the slides to cool in the buffer for 20-30 minutes at room temperature.[1][3]

-

Rinse slides with Phosphate Buffered Saline (PBS).

III. Immunohistochemical Staining

This protocol outlines the steps for blocking endogenous enzymes, applying the primary antibody (this compound), and detecting the signal.

Table 3: Staining Reagents and Typical Incubation Times

| Step | Reagent | Concentration | Incubation Time |

| Peroxidase Block | 3% Hydrogen Peroxide in Methanol | 3% | 10-40 minutes |

| Blocking | 5% Normal Serum in PBS | 5% | 1 hour |

| Primary Antibody | This compound | User-determined | 1.5 hours at RT or overnight at 4°C |

| Secondary Antibody | Biotinylated or Polymer-based | As per manufacturer | 30 minutes |

| Detection Reagent | HRP-Streptavidin or HRP-Polymer | As per manufacturer | 30 minutes |

| Chromogen | DAB (3,3'-Diaminobenzidine) | As per manufacturer | 1-10 minutes |

| Counterstain | Hematoxylin | As per manufacturer | 30 seconds - 2 minutes |

Staining Workflow Diagram:

Caption: General workflow for immunohistochemical staining.

Detailed Staining Protocol:

-

Endogenous Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide in methanol to block endogenous peroxidase activity.[1][3] Rinse with PBS.

-

Blocking: Apply a blocking solution (e.g., 5% normal serum from the species of the secondary antibody) and incubate in a humidified chamber.[3]

-

Primary Antibody Incubation: Dilute this compound to its optimal concentration in the blocking buffer. Apply to the tissue section and incubate.[3]

-

Washing: Wash the slides thoroughly with PBS.[3]

-

Secondary Antibody Incubation: Apply a biotinylated or polymer-based secondary antibody specific to the host species of this compound and incubate.[2]

-

Washing: Wash the slides with PBS.

-

Detection: Apply the detection reagent (e.g., HRP-streptavidin or an HRP-polymer conjugate) and incubate.[2]

-

Washing: Wash the slides with PBS.

-

Chromogen Development: Apply the DAB substrate solution and monitor for color development under a microscope.[1][3] Stop the reaction by rinsing with water. Caution: DAB is a potential carcinogen and should be handled with appropriate safety precautions.[1][3]

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[1][3]

-

Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and then coverslip with a permanent mounting medium.[1][3]

Data Presentation and Interpretation

Quantitative analysis of IHC results often involves scoring the intensity and percentage of positive cells. The data should be summarized in a clear and organized manner.

Table 4: Example of IHC Scoring Data for this compound

| Tissue Type | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Intensity x %) |

| Tumor Tissue A | 3+ | 80 | 240 |

| Tumor Tissue B | 1+ | 20 | 20 |

| Normal Adjacent Tissue | 0 | 0 | 0 |

Note: The H-Score is a common method for semi-quantitative analysis of IHC staining.

Conclusion

This document provides a comprehensive, albeit generalized, framework for the application of this compound in immunohistochemistry. Given the lack of specific public information on this compound, the protocols and data presented are intended as a starting point. It is imperative for researchers to perform thorough optimization and validation for their specific experimental context. Diligent record-keeping of all parameters and results will be crucial for reproducible and reliable data.

References

Application Notes and Protocols for Flow Cytometry Analysis of SQ 32056 Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ 32056 is a potent and specific inhibitor of farnesyl-protein transferase (FPT). This enzyme catalyzes the addition of a farnesyl group to a cysteine residue within the C-terminal CAAX motif of a variety of cellular proteins. This post-translational modification, known as farnesylation, is crucial for the proper membrane localization and function of key signaling proteins, including members of the Ras superfamily of small GTPases. Dysregulation of these signaling pathways is a hallmark of many cancers, making FPT an attractive target for therapeutic intervention.

Flow cytometry is a powerful technique to elucidate the cellular effects of this compound by enabling the rapid, quantitative analysis of multiple parameters on a single-cell basis. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for assessing its impact on cell cycle progression and apoptosis using flow cytometry.